3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with bromine, phenyl, trifluoromethyl, and trimethoxyphenyl groups
Properties
Molecular Formula |
C23H18BrF3N4O4 |
|---|---|
Molecular Weight |
551.3 g/mol |
IUPAC Name |
3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H18BrF3N4O4/c1-33-15-9-13(10-16(34-2)20(15)35-3)28-22(32)19-18(24)21-29-14(12-7-5-4-6-8-12)11-17(23(25,26)27)31(21)30-19/h4-11H,1-3H3,(H,28,32) |
InChI Key |
AJBVPDRBUIIESF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The bromine, phenyl, and trifluoromethyl groups are introduced via halogenation, Friedel-Crafts acylation, and trifluoromethylation reactions, respectively. The final step involves the coupling of the trimethoxyphenyl group to the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of a base and an appropriate ligand.
Major Products
Scientific Research Applications
3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: Its structural features make it a candidate for the development of new pesticides or herbicides with improved efficacy and selectivity.
Material Science: The compound’s unique electronic properties may be exploited in the design of novel materials for electronic or photonic applications.
Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the trimethoxyphenyl group contributes to its biological activity. This combination makes it a versatile compound for various scientific research applications.
Biological Activity
3-Bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22BrF3N4O
- Molecular Weight : 519.36 g/mol
- CAS Number : 333762-76-8
The compound exhibits a variety of biological activities attributed to its structural features:
- Kinase Inhibition : It has been identified as a potent inhibitor of several kinases, including Pim kinase, which is implicated in cancer progression. The IC50 values for related compounds have been reported as low as 1.5 nM against Pim1 kinase .
- Antimicrobial and Antitumor Activities : Pyrazolo[1,5-a]pyrimidines are known for their antimicrobial and anticancer properties. The compound's derivatives have shown efficacy against various cancer cell lines and pathogenic microorganisms .
- Neuropharmacological Effects : Some derivatives exhibit anxiolytic and antidepressant activities, indicating potential use in treating mood disorders .
Biological Activity Data Table
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound significantly inhibited the growth of prostate cancer cells by targeting the Pim1 kinase pathway. The overexpression of Pim1 in cancer cells was correlated with increased cell proliferation and survival, making it a viable target for therapeutic intervention.
Case Study 2: Neuropharmacological Effects
In a preclinical trial, another derivative exhibited significant reductions in anxiety-like behaviors in rodent models. This was assessed using the elevated plus-maze test, showing promise for future development as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
